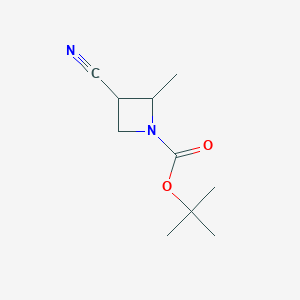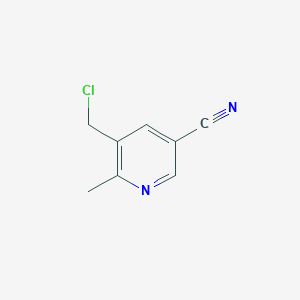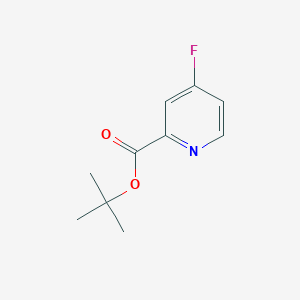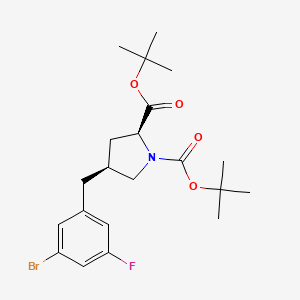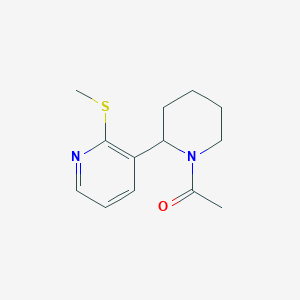![molecular formula C9H14N2O B13002078 (S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves multi-step organic reactions. One common approach starts with the construction of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the cyclopropane ring through cyclization reactions. Key steps often include:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through intramolecular cyclization of amino esters or reductive cyclization of amino keto esters.
Cyclopropanation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scalable methods would involve optimizing the reaction conditions and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of (S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo structure and are studied for their necroptosis inhibitory activity.
2-Sulfonated 9H-pyrrolo[1,2-a]indoles: These compounds also feature a pyrrolo core and are synthesized via radical addition/cyclization reactions.
Uniqueness
(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolo-based compounds and contributes to its potential as a versatile bioactive molecule.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(8aS)-spiro[1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12)/t7-/m0/s1 |
InChI 键 |
XFZRNULYUJCQOF-ZETCQYMHSA-N |
手性 SMILES |
C1CC2(CC2)N3[C@@H]1CNC(=O)C3 |
规范 SMILES |
C1CC2(CC2)N3C1CNC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
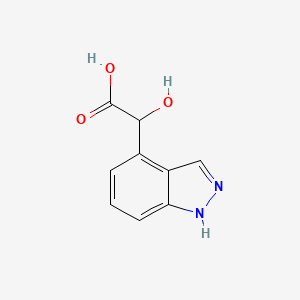
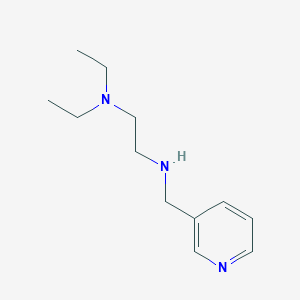
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
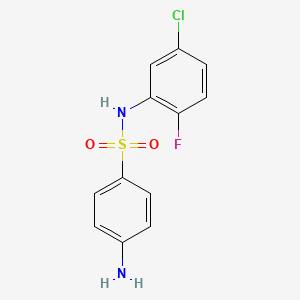
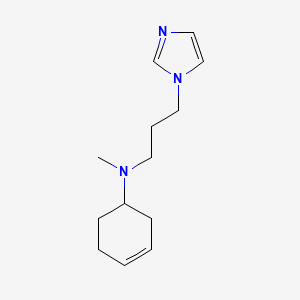
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
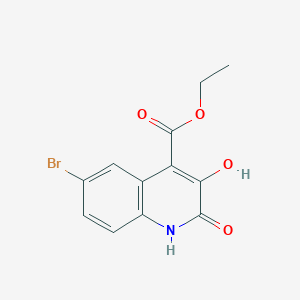
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
